molecular formula C19H21NO4S B13130149 N-(9H-Fluorene-2-sulfonyl)-L-isoleucine CAS No. 56211-82-6

N-(9H-Fluorene-2-sulfonyl)-L-isoleucine

Cat. No.: B13130149
CAS No.: 56211-82-6
M. Wt: 359.4 g/mol
InChI Key: BVNTZHOBSBWYQK-SGTLLEGYSA-N
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Description

    is a chemical compound with the following structure:

    N-(9H-Fluorene-2-sulfonyl)-L-isoleucine: C13H9ClO2S\text{C}_{13}\text{H}_9\text{ClO}_2\text{S}C13​H9​ClO2​S

    .
  • It belongs to the class of sulfonyl chlorides and contains a fluorene core.
  • The compound is used in various scientific applications due to its unique properties.
  • Preparation Methods

      Synthetic Routes: One common synthetic route involves the reaction of (CAS Number: 13354-17-1) with L-isoleucine. The sulfonyl chloride reacts with the amino group of L-isoleucine, resulting in the formation of the target compound.

      Reaction Conditions: The reaction typically occurs in an organic solvent (e.g., dichloromethane or acetonitrile) with a base (e.g., triethylamine) as a catalyst.

      Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is feasible.

  • Chemical Reactions Analysis

      Reactions: The compound can undergo various reactions, including substitution, oxidation, and reduction.

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: Used as a reagent in peptide synthesis and modification.

      Biology: Investigated for its potential as a protease inhibitor.

      Medicine: Studied for its role in enzyme inhibition and drug development.

      Industry: Applied in the synthesis of bioactive compounds.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., enzymes or receptors) due to its sulfonyl group.
    • Further research is needed to elucidate the precise pathways and interactions.
  • Comparison with Similar Compounds

      Similar Compounds: Other sulfonyl chlorides and sulfonamides.

      Uniqueness: The fluorene core and the L-isoleucine moiety make it distinct from other compounds in this class.

    Properties

    CAS No.

    56211-82-6

    Molecular Formula

    C19H21NO4S

    Molecular Weight

    359.4 g/mol

    IUPAC Name

    (2S,3S)-2-(9H-fluoren-2-ylsulfonylamino)-3-methylpentanoic acid

    InChI

    InChI=1S/C19H21NO4S/c1-3-12(2)18(19(21)22)20-25(23,24)15-8-9-17-14(11-15)10-13-6-4-5-7-16(13)17/h4-9,11-12,18,20H,3,10H2,1-2H3,(H,21,22)/t12-,18-/m0/s1

    InChI Key

    BVNTZHOBSBWYQK-SGTLLEGYSA-N

    Isomeric SMILES

    CC[C@H](C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2

    Canonical SMILES

    CCC(C)C(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2

    Origin of Product

    United States

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